molecular formula C20H18N4OS B2506310 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide CAS No. 483292-20-2

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2506310
CAS No.: 483292-20-2
M. Wt: 362.45
InChI Key: HXLVDUCNJPNZJI-UHFFFAOYSA-N
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Description

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a triazoloquinoline core and a thioacetamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

  • Formation of the Triazoloquinoline Core: : The synthesis begins with the preparation of the triazoloquinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives to form the triazole ring, followed by cyclization to yield the quinoline structure.

  • Thioether Formation: : The next step involves the introduction of the thioether group. This is typically done by reacting the triazoloquinoline intermediate with a thiol reagent, such as thiourea or a similar compound, under suitable conditions (e.g., in the presence of a base like sodium hydroxide).

  • Acetamide Formation: : Finally, the acetamide moiety is introduced by reacting the thioether intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the quinoline ring or the triazole moiety, potentially leading to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide or thioether positions. Reagents like alkyl halides or acyl chlorides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development and biological studies.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a potential candidate for the treatment of diseases like cancer and infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or anticancer agents. Its synthesis and modification can lead to the creation of products with enhanced performance and functionality.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline
  • 5-methyl-1-((2-oxo-2-(1-pyrrolidinyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinoline
  • 4-chloro-1-(2-chloro-3-quinolinyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Uniqueness

Compared to similar compounds, 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide stands out due to its specific structural features, such as the p-tolylacetamide moiety and the thioether linkage. These features contribute to its unique biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-7-9-15(10-8-13)21-19(25)12-26-20-23-22-18-11-14(2)16-5-3-4-6-17(16)24(18)20/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLVDUCNJPNZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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